Z-Val-gly-gly-obzl
Overview
Description
Z-Val-gly-gly-obzl, also known as N-benzyloxycarbonyl-L-valylglycylglycine benzyl ester, is a synthetic peptide derivative. This compound is often used in peptide synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-gly-gly-obzl typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of valine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of glycine residues using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the esterification of the carboxyl group with benzyl alcohol to form the benzyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .
Chemical Reactions Analysis
Types of Reactions
Z-Val-gly-gly-obzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol using hydrogenation over palladium catalysts.
Substitution: The Z-protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for deprotection
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Reduction: Produces the corresponding alcohol.
Substitution: Produces the free amine
Scientific Research Applications
Z-Val-gly-gly-obzl is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-Val-gly-gly-obzl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the release of active peptides. The Z-protecting group provides stability and prevents premature degradation, allowing for controlled release of the active peptide .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-gly-gly-obzl: A similar tripeptide with an additional glycine residue.
Z-Val-val-gly-obzl: A tripeptide with valine replacing one of the glycine residues.
Z-Val-gly-gly-OH: The free acid form of Z-Val-gly-gly-obzl
Uniqueness
This compound is unique due to its specific sequence and protecting groups, which confer distinct reactivity and stability. The presence of the Z-protecting group and benzyl ester allows for selective reactions and controlled release of active peptides, making it a valuable tool in peptide synthesis and research .
Properties
IUPAC Name |
benzyl 2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJYQCKZWFBRL-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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